N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide
Description
N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide (CAS: 1157107-85-1) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a carboxamide group at position 2 and a 2-hydroxyethyl moiety on the amide nitrogen. Its molecular formula is C₁₀H₁₁N₃O₂, with a molecular weight of 205.21 g/mol . This compound is of interest in medicinal chemistry due to the pharmacological versatility of imidazo[1,2-a]pyridines, which are known for antimicrobial, anticancer, and neuroprotective activities .
Properties
IUPAC Name |
N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-6-4-11-10(15)8-7-13-5-2-1-3-9(13)12-8/h1-3,5,7,14H,4,6H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOUCGQPOUHVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Cyclization Approach
A prevalent method involves the cyclization of 2-aminopyridines with aldehydes or ketones under acidic conditions, often facilitated by catalysts such as iodine or polyphosphoric acid (PPA). This approach is exemplified in the synthesis of various imidazo[1,2-a]pyridines, including derivatives with functional groups at specific positions.
2-Aminopyridine + Aldehyde/Ketone → Cyclization under acid catalysis → Imidazo[1,2-a]pyridine
- Acid catalysts (e.g., p-toluenesulfonic acid, iodine)
- Elevated temperatures (~100–150°C)
- Solvent: ethanol, acetonitrile, or dichloromethane
| Entry | Precursors | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 2-Aminopyridine + Formaldehyde | Iodine | 120°C | 75% | |
| 2 | 2-Aminopyridine + Acetaldehyde | PPA | 150°C | 68% |
Cyclization via Nitrile and Amine Intermediates
Another route involves nitrile intermediates reacting with amines to form imidazo[1,2-a]pyridines through Ritter-type reactions, as demonstrated in recent literature.
Aryl nitrile + 1,2-diaminoethane → Cyclization → Imidazo[1,2-a]pyridine
This method is particularly useful for introducing substituents at specific positions, including the 6-position.
Functionalization at the 6-Position: Introduction of Carboxamide with 2-Hydroxyethyl Group
Hydroxylation and Amidation Strategy
Post core formation, the 6-position can be functionalized via hydroxylation followed by amidation:
- Hydroxylation: Introduction of a hydroxyl group at the 6-position using oxidizing agents or via nucleophilic substitution.
- Amidation: Conversion of the hydroxyl group into a carboxamide bearing a 2-hydroxyethyl group through coupling with hydroxyethylamine derivatives.
- Hydroxylation: Using oxidants such as m-CPBA or via electrophilic substitution.
- Coupling: Reacting the hydroxylated intermediate with 2-aminoethanol derivatives under activation conditions (e.g., carbodiimide coupling agents like EDC or DCC).
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydroxylation | m-CPBA | 0°C to room temp | 85% | |
| Amidation | EDC/HOBt | DMF, room temp | 78% |
Direct Amidation of Carboxylic Acid Derivatives
Alternatively, if a carboxylic acid precursor at the 6-position is available, direct amidation with 2-hydroxyethylamine can be performed:
6-Carboxyimidazo[1,2-a]pyridine + 2-hydroxyethylamine → Amide formation via EDC or DCC coupling
This approach is efficient for synthesizing the target compound directly.
Representative Synthetic Route
Based on the literature, a typical synthesis pathway is summarized below:
Data Tables Summarizing Key Methodologies
Research Findings and Notes
- Reaction Optimization: Temperature control and choice of catalysts significantly influence yields.
- Selectivity: Regioselectivity at the 6-position can be achieved via directed hydroxylation or selective activation.
- Scalability: Laboratory methods have been scaled up with appropriate modifications, such as continuous flow techniques, to enhance yield and purity.
- Purification: Silica gel chromatography and recrystallization are standard for isolating high-purity products.
Chemical Reactions Analysis
Key Synthetic Pathways
The compound can be synthesized via amidation reactions between imidazo[1,2-a]pyridine-2-carboxylic acid derivatives and 2-aminoethanol. A representative method involves:
-
Core Structure Preparation :
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Amidation with 2-Aminoethanol :
Example Reaction:
Modification of the Hydroxyethyl Group
The hydroxyethyl moiety (-CHCHOH) undergoes typical alcohol reactions:
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Oxidation :
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Esterification :
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Ether Formation :
Modification of the Imidazo[1,2-a]pyridine Core
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Electrophilic Substitution :
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Cross-Coupling Reactions :
Stability and Degradation Pathways
Studies on related imidazo[1,2-a]pyridine carboxamides reveal:
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Hydrolytic Stability :
-
Oxidative Stability :
Table 1: Synthetic Methods for Imidazo[1,2-a]pyridine Carboxamides
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ester hydrolysis | LiOH, HO, EtOH, 80°C | 85–92 | |
| Amidation with 2-aminoethanol | EDCI/HOBt, DMF, rt, 12 h | 70–78 | |
| Microwave-assisted cyclization | Pd(OAc), 150°C, 20 min | 89 |
Table 2: Functionalization Reactions of the Hydroxyethyl Group
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation | PCC, CHCl, rt | N-(2-Oxoethyl)imidazo[1,2-a]pyridine-2-carboxamide | 65 |
| Esterification | AcCl, pyridine, 0°C | N-(2-Acetoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide | 82 |
| Alkylation | MeI, NaH, THF | N-(2-Methoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide | 73 |
Research Findings
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Pharmacological Relevance : Analogous N-(2-phenoxyethyl) derivatives exhibit potent antitubercular activity (MIC: 0.025–0.054 μg/mL) , suggesting the hydroxyethyl variant may share similar bioactivity.
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Stereoelectronic Effects : Electron-donating groups on the aryl ring enhance stability and activity, while bulky substituents reduce efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide, as antiviral agents. Molecular docking studies indicated that these compounds exhibit strong binding affinities to viral proteins, suggesting their potential as inhibitors of viral entry into host cells. For instance, a study demonstrated that derivatives of imidazo[1,2-a]pyridine could effectively bind to the ACE2 receptor and spike protein of SARS-CoV-2, showcasing their promise in combating COVID-19 .
Anti-cancer Properties
The compound has also been investigated for its anti-cancer properties. Imidazo[1,2-a]pyridine derivatives have shown efficacy as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer progression. Inhibiting HDAC can lead to the reactivation of tumor suppressor genes and induction of cancer cell apoptosis . Furthermore, preclinical trials have indicated that these compounds can inhibit the growth of various cancer cell lines.
Pharmacological Insights
ADMET Properties
The pharmacokinetic profile of this compound has been assessed through in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. These studies suggest favorable drug-like characteristics such as good solubility and permeability, which are essential for oral bioavailability . This makes the compound a candidate for further development in drug formulation.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Nitrogen
N-Aryl Derivatives
- It exhibits potent Nurr1 agonism (EC₅₀ = 1 nM), attributed to the aromatic π-π interactions with the receptor .
N-Heteroaryl Derivatives
Hydrophilic vs. Lipophilic Groups
Modifications on the Imidazo[1,2-a]pyridine Core
Halogenated Derivatives
- 6-Chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide (CAS: 1172837-19-2): The chloro and methoxy groups modulate electronic properties, affecting binding to bacterial enoyl-ACP reductase (InhA) in tuberculosis studies .
Chalcone-Conjugated Derivatives
Pharmacological Activity Comparison
Structure-Activity Relationships (SAR)
- Hydroxyethyl Group : Enhances solubility and hydrogen bonding capacity, critical for CNS penetration (e.g., Nurr1 agonists) .
- Aromatic Substituents : Improve target affinity (e.g., chalcone conjugates for antiparasitic activity) but may reduce metabolic stability .
- Halogenation : Increases lipophilicity and potency but may elevate toxicity risks .
Biological Activity
N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
- Molecular Formula : C10H11N3O2
- Molecular Weight : 205.21 g/mol
- CAS Number : 1157107-85-1
This compound features a hydroxyl group on a two-carbon ethyl chain linked to an imidazo[1,2-a]pyridine structure, which enhances its solubility and biological activity compared to other derivatives with different functional groups.
This compound primarily targets the KRAS G12C mutation, a common driver in various cancers. The compound acts by forming a covalent bond with the target protein, leading to the inhibition of KRAS signaling pathways. This inhibition results in:
- Suppression of cell growth
- Induction of apoptosis (programmed cell death)
The compound has shown efficacy in modulating several cellular processes including proliferation and differentiation through its interaction with various kinases involved in critical signaling pathways such as PI3K/Akt.
| Property | Value |
|---|---|
| Solubility | High |
| Target Protein | KRAS G12C |
| Mode of Action | Covalent binding |
| Key Pathways Affected | KRAS signaling pathway |
| Impact on Cell Processes | Proliferation, apoptosis |
The compound's ability to influence these pathways is crucial for its potential application in cancer therapy. It has been shown to affect gene expression and cellular metabolism significantly.
Research Findings and Case Studies
Recent studies have highlighted the compound's potential as a therapeutic agent. For example:
- In vitro Studies : Various assays demonstrated that this compound effectively inhibits cancer cell lines harboring the KRAS G12C mutation.
- Pharmacokinetic Studies : Preliminary data indicate favorable pharmacokinetic properties, including good absorption and distribution characteristics in biological systems .
Structure-Activity Relationship (SAR)
The structural modifications of imidazo[1,2-a]pyridine derivatives have been extensively studied to optimize their biological activities. The presence of the hydroxyl group on the ethyl chain is believed to enhance solubility and bioavailability compared to other alkyl substitutions. This modification may also improve interactions with biological targets, making it a promising candidate for further development in drug design.
Table 2: Summary of SAR Findings for Imidazo[1,2-a]pyridine Derivatives
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group presence | Increased solubility |
| Ethyl chain length variation | Altered bioavailability |
| Substituents on imidazole ring | Enhanced target binding |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide and its derivatives?
- The compound and its analogs are typically synthesized via multicomponent reactions or acylations . For example, imidazo[1,2-a]pyridine-2-carboxylic acid intermediates can be coupled with amines using reagents like EDC·HCl/HOBt in DMF to form carboxamides. Reaction optimization often involves temperature control (e.g., room temperature for coupling) and purification via flash chromatography (e.g., using methanol/CHCl₃ gradients) .
Q. What purification techniques are effective for isolating imidazo[1,2-a]pyridine-2-carboxamide derivatives?
- Flash chromatography is widely employed, with solvent systems tailored to compound polarity. For instance, compounds with hydroxybutyl substituents are purified using 25% acetone/CHCl₃, while less polar analogs use 2–3% methanol/CHCl₃ . Crystallization from solvents like acetic acid or ether is also effective for salt formation and purity enhancement .
Q. How are structural confirmations performed for these compounds?
- 1H/13C NMR spectroscopy is critical for confirming substitution patterns and regiochemistry. Key signals include amide NH protons (δ ~10.6 ppm) and carbonyl carbons (δ ~161 ppm) . High-resolution mass spectrometry (HRMS) validates molecular formulas, while melting points confirm crystalline purity .
Advanced Research Questions
Q. How can reaction conditions be optimized for the acylation step in synthesizing imidazo[1,2-a]pyridine-2-carboxamide derivatives?
- Catalytic systems (e.g., EDC·HCl/HOBt) improve coupling efficiency by activating carboxylic acids. Solvent selection (e.g., DMF for polar intermediates) and temperature control (e.g., 80°C for cyclization) enhance yields. Scalable methods like continuous flow reactors minimize by-products in industrial settings .
Q. What strategies resolve contradictory data in synthetic yields across studies?
- Discrepancies in yields (e.g., 46% vs. 78% for similar compounds) may arise from substituent electronic effects or purification protocols . Systematic variation of bases (e.g., DIPEA vs. NaH) and reaction times, followed by HPLC purity analysis , can identify optimal conditions .
Q. What in vitro models are used to evaluate the therapeutic potential of these compounds?
- Antikinetoplastid activity is assessed against Trypanosoma spp. using IC₅₀ assays, with selectivity indexes calculated via cytotoxicity testing on MRC-5 fibroblasts. For acid pump antagonism (e.g., gastroesophageal reflux targets), proton flux assays in gastric cells validate potency .
Q. How are structure-activity relationships (SARs) explored for imidazo[1,2-a]pyridine-2-carboxamides?
- Chalcone conjugates and N-substituted acetamides are synthesized to probe electronic and steric effects. For example, 4-bromophenyl substituents enhance antitrypanosomal activity (IC₅₀ = 1.13 μM), while methyl groups improve metabolic stability .
Q. What methodologies characterize the compound’s interaction with biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
